molecular formula C19H25N7O3 B2928448 ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate CAS No. 2034282-01-2

ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate

Cat. No. B2928448
CAS RN: 2034282-01-2
M. Wt: 399.455
InChI Key: LYKUVFRVWFOXSN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyrazole and a pyrimidine ring, both of which are common structures in medicinal chemistry . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed novel synthetic pathways and evaluated the biological activity of compounds structurally related to ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate. One study synthesized a series of pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. The synthesis involved condensation reactions and explored different substitutions to assess the structure-activity relationship (SAR) for cytotoxic and enzyme inhibition activities (Rahmouni et al., 2016).

Heterocyclic Compound Design

Another aspect of research focuses on the design and synthesis of heterocyclic compounds containing the this compound scaffold. These compounds are explored for their potential as GyrB inhibitors against Mycobacterium tuberculosis, highlighting their significance in developing novel antituberculosis agents. The synthesis process involves multiple steps, starting from aryl thioamides, and evaluates their in vitro activity and cytotoxicity (Jeankumar et al., 2013).

Antimicrobial and Anticancer Agents

The compound and its derivatives have also been investigated for their antimicrobial and anticancer activities. Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showed promising results against various cancer cell lines and microbial strains, demonstrating the compound's potential as a scaffold for developing therapeutic agents (Hafez et al., 2016).

Anti-Tubercular Evaluation

Research into the anti-tubercular properties of nitrogen-rich hybrid motifs, including ethyl 1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, has been conducted. This work involved a multi-step synthesis and evaluation against Mycobacterium tuberculosis, providing insights into the compound's utility in addressing tuberculosis. The study included molecular docking to identify the most active agents, underscoring the role of such compounds in anti-tubercular drug development (Vavaiya et al., 2022).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrimidine derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cell signaling, inflammation, and disease progression .

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in cell signaling, inflammation, and disease progression . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions and responses .

Pharmacokinetics

Based on its structural features, it can be inferred that it might have good solubility and permeability, which are crucial for bioavailability

Result of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might have a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s interaction with its targets and its overall biological activity

properties

IUPAC Name

ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O3/c1-2-29-19(28)24-8-4-15(5-9-24)23-18(27)14-11-25(12-14)16-10-17(21-13-20-16)26-7-3-6-22-26/h3,6-7,10,13-15H,2,4-5,8-9,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKUVFRVWFOXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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